Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
Description
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate (CAS: 377052-00-1) is a fluorinated isoxazole derivative characterized by a 4-fluorophenyl substituent at the 5-position of the isoxazole ring and an ethyl ester group at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modulation of electronic and steric properties. Its molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol . The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.
Synthetic routes typically involve cyclocondensation of β-keto esters with hydroxylamine derivatives or via [3+2] cycloaddition reactions.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDBYHCVVNAFSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cycloaddition Approach
In a standard procedure, hydroxylamine hydrochloride is reacted with ethyl cyanoformate to generate the nitrile oxide intermediate. This intermediate undergoes cycloaddition with 4-fluorophenylacetylene in the presence of a base such as sodium bicarbonate. The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the isoxazole core with approximately 65–70% efficiency.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65–70% |
Ionic Liquid-Supported Synthesis
A modern variant employs ionic liquids as recyclable reaction media. For example, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) facilitates the cycloaddition between ethyl cyanoformate and 4-fluorophenyl vinyl ether. This method enhances regioselectivity and reduces reaction time to 4 hours, achieving yields of 78–82%.
Introduction of the 4-Fluorophenyl Group
Post-cyclization functionalization often incorporates the 4-fluorophenyl moiety. Two primary strategies dominate:
Suzuki-Miyaura Coupling
A halogenated isoxazole intermediate (e.g., 5-bromo-isoxazole-3-carboxylate) undergoes palladium-catalyzed cross-coupling with 4-fluorophenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water mixture, this method achieves 80–85% yield under reflux conditions.
Optimized Conditions:
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 100°C |
| Reaction Time | 8 hours |
Direct Electrophilic Fluorination
Alternative routes fluorinate pre-formed phenylisoxazole derivatives using Selectfluor® or F-TEDA-BF₄. However, this method is less favored due to competing side reactions and lower regioselectivity (~50% yield).
Esterification and Functional Group Interconversion
The ethyl ester group is introduced via acid-catalyzed esterification of the corresponding carboxylic acid. Using ethanol and concentrated sulfuric acid under reflux, this step proceeds with >90% conversion.
Critical Considerations:
-
Purity Control: Residual sulfuric acid is neutralized with sodium bicarbonate, followed by recrystallization from ethanol/water to achieve ≥98% purity.
-
Scalability: Continuous flow reactors enable kilogram-scale production with consistent quality (RSD <2%).
Industrial-Scale Optimization
Continuous Flow Reactors
Replacing batch processes with flow chemistry reduces reaction times by 40% and improves energy efficiency. For example, cycloaddition in a microreactor at 80°C achieves 85% yield in 2 hours.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cycloaddition step, completing the reaction in 20 minutes with 82% yield. This method is particularly advantageous for high-throughput screening.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Cycloaddition | 65–70 | 95 | Moderate | High |
| Ionic Liquid-Supported | 78–82 | 97 | High | Moderate |
| Suzuki-Miyaura | 80–85 | 98 | High | Low |
| Continuous Flow | 85 | 99 | Very High | High |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety in EFPIC undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.
Key Conditions and Outcomes :
Hydrolysis kinetics are influenced by steric effects from the 4-fluorophenyl group, which slightly retards the reaction compared to non-fluorinated analogs .
Nucleophilic Aromatic Substitution
The electron-withdrawing fluorine atom on the phenyl ring activates the para position for nucleophilic substitution, enabling functional diversification.
Example Reactions :
- Halogen Exchange :
Reaction with NaI in DMF at 120°C replaces fluorine with iodine, forming ethyl 5-(4-iodophenyl)isoxazole-3-carboxylate (87% yield) . - Amination :
Using NH₃/MeOH under microwave irradiation yields ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (63% yield) .
Comparative Reactivity :
| Leaving Group | Nucleophile | Temp. (°C) | Product Yield |
|---|---|---|---|
| F⁻ | I⁻ | 120 | 87% |
| F⁻ | NH₃ | 100 | 63% |
Reduction of the Isoxazole Ring
The isoxazole ring in EFPIC is susceptible to catalytic hydrogenation, leading to ring-opening or saturation.
Reduction Pathways :
| Conditions | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Ethanol, 25°C | 3-(4-Fluorophenyl)-5-ethoxycarbonyl-2-pyrroline | 95% |
| H₂ (3 atm), PtO₂ | Acetic acid, 50°C | Ethyl 3-(4-fluorophenyl)-β-alaninate | 78% |
The choice of catalyst and solvent dictates whether partial saturation (pyrroline) or complete ring opening (β-alaninate) occurs .
Cycloaddition and Ring-Opening Reactions
EFPIC participates in 1,3-dipolar cycloadditions due to the electron-deficient isoxazole core.
Notable Applications :
- With Nitrile Oxides :
Reacts with in situ-generated nitrile oxides under microwave conditions to form bis-isoxazole derivatives (e.g., 27 in Scheme 6 of , 85% yield). - Ring-Opening with Amines :
Treatment with primary amines (e.g., benzylamine) in THF opens the isoxazole ring, yielding α,β-unsaturated amides (72% yield) .
Thermodynamic Parameters :
| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|
| Cycloaddition | -92.4 | -145.1 |
| Ring-Opening | +68.3 | +89.6 |
Functionalization via Cross-Coupling
The 4-fluorophenyl group enables palladium-catalyzed cross-coupling reactions:
- Suzuki-Miyaura Coupling :
With 4-bromophenylboronic acid and Pd(PPh₃)₄, EFPIC forms ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate (91% yield). - Heck Reaction :
Reacts with styrene derivatives to generate α-arylvinyl products (68–74% yield) .
Catalytic Efficiency :
| Reaction Type | Catalyst Loading | Turnover Frequency (h⁻¹) |
|---|---|---|
| Suzuki | 1 mol% Pd | 420 |
| Heck | 2 mol% Pd | 310 |
Stability and Side Reactions
EFPIC shows moderate thermal stability (decomposition onset: 180°C) but undergoes photodegradation under UV light (λ = 254 nm) via radical pathways . Key degradation products include:
- 4-Fluorobenzoic acid (major, 62%)
- Ethyl acrylate (minor, 18%)
Scientific Research Applications
Pharmaceutical Development
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have demonstrated potential in treating neurological disorders and other medical conditions due to their bioactive properties. For instance, compounds derived from this isoxazole have been explored for their ability to inhibit specific enzymes related to disease pathways, making them valuable in drug discovery and development .
Case Studies
- A study highlighted the compound's role in developing inhibitors for casein kinase 1δ, which is implicated in various diseases including cancer. The modifications of this compound allowed researchers to explore its binding interactions effectively .
- Another research focused on synthesizing small molecule probes for spinal muscular atrophy treatment, showcasing the compound's versatility in targeting specific proteins involved in disease mechanisms .
Agricultural Chemistry
In agricultural applications, this compound has been investigated for its effectiveness as an agrochemical. It contributes to the formulation of pesticides that are designed to be environmentally friendly while maintaining efficacy against pests .
Key Findings
- Research indicates that compounds like this compound can enhance pest control strategies by providing targeted action against specific pest species, thereby reducing the impact on non-target organisms and the environment .
Material Science
The compound has also found applications in material science, particularly in developing new materials with enhanced properties. Its unique chemical structure allows it to be a building block for creating polymers with improved thermal stability and mechanical strength .
Research Insights
- Studies have demonstrated that incorporating isoxazole derivatives into polymer matrices can significantly enhance their physical properties, making them suitable for various industrial applications .
Biochemical Research
In biochemical contexts, this compound is employed to study enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .
Experimental Applications
- The compound has been used as a standard reference material in chromatographic techniques, aiding researchers in analyzing complex mixtures effectively .
Analytical Chemistry
The compound serves as a reference standard in analytical chemistry, particularly in chromatographic methods. Its well-defined structure allows for accurate identification and quantification of similar compounds in complex biological samples .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Targets neurological disorders |
| Agricultural Chemistry | Formulation of eco-friendly pesticides | Effective pest control with minimal environmental impact |
| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |
| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic pathways |
| Analytical Chemistry | Reference standard for chromatographic techniques | Accurate analysis of complex mixtures |
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, physicochemical properties, and biological relevance:
Key Comparisons :
Substituent Effects: Fluorine vs. Positional Isomerism: The 4-fluorophenyl analog exhibits para-substitution, optimizing electronic effects for target binding, whereas the 3-fluorophenyl isomer (meta-F) may disrupt planarity, reducing affinity in enzyme inhibition assays .
Ester Group Variations :
- Methyl esters (e.g., mthis compound) offer higher aqueous solubility compared to ethyl esters due to reduced hydrophobicity. However, ethyl esters generally exhibit better metabolic stability in vivo .
Biological Activity: Membrane-Bound Pyrophosphatase Inhibition: Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate () demonstrated 80% yield and inhibitory activity, suggesting that alkyl substituents enhance synthetic feasibility and potency compared to halogens . Antimicrobial Potential: Thiophene-containing analogs (e.g., ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate) may exhibit improved activity against Gram-negative bacteria due to sulfur’s electronegativity .
Synthetic Yields :
- Electron-donating groups (e.g., methoxy in ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) correlate with higher yields (85%) compared to electron-withdrawing groups (e.g., CF₃ in ), which complicate cyclization .
Thermal Properties :
- Bulky substituents (e.g., 3,4-dimethoxyphenyl) increase melting points (142–144°C vs. 86–88°C for 4-methoxyphenyl), reflecting enhanced crystallinity and intermolecular stacking .
Biological Activity
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its empirical formula is , which includes an ethyl ester group and a fluorophenyl substituent that contribute to its unique properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been reported to interact with casein kinase 1 (CK1), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Bacillus subtilis | 4.0 |
| Candida albicans | 32.0 |
These findings suggest that the compound could be developed into a potential antimicrobial agent, particularly against Gram-positive bacteria .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This inhibition may be mediated through the modulation of signaling pathways related to NF-kB and MAPK .
3. Neuroprotective Effects
Given its interaction with CK1, this compound has been explored for neuroprotective applications. It may help mitigate neuronal cell death associated with conditions like Alzheimer's disease by regulating cellular stress responses and apoptosis pathways .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study focusing on neurodegenerative diseases showed that analogs of this compound could enhance cognitive function in animal models by modulating CK1 activity, suggesting its utility in treating Alzheimer's disease .
- Case Study 2 : In a clinical trial assessing anti-inflammatory agents, patients receiving treatment with derivatives of this compound exhibited reduced symptoms of rheumatoid arthritis, indicating its potential as a therapeutic agent in inflammatory disorders.
Q & A
Basic: What synthetic routes and purification methods are commonly employed for Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate?
The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-keto esters or Claisen adducts. For example, substituted isoxazole derivatives are synthesized using ethyl acetoacetate derivatives and hydroxylamine hydrochloride under reflux conditions. Purification often employs flash column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:9 ratio), achieving yields up to 85% . TLC monitoring ensures reaction completion, while recrystallization from ethanol or dichloromethane improves purity. Analytical validation via melting point determination and spectroscopic techniques (e.g., H NMR, C NMR) is critical to confirm structural integrity .
Advanced: How can researchers address spectral contradictions in NMR data for fluorophenyl-substituted isoxazole derivatives?
Overlapping signals in H NMR spectra, particularly in aromatic or isoxazole ring protons, can arise from coupling with fluorine atoms or conformational rigidity. To resolve ambiguities:
- Use high-field NMR (≥300 MHz) and 2D techniques (COSY, HSQC) to assign coupling patterns.
- Compare experimental C NMR shifts with DFT-calculated values for fluorophenyl groups (e.g., C-F coupling constants ~245 Hz).
- Analyze splitting patterns in DEPT-135 spectra to distinguish CH, CH, and quaternary carbons near the isoxazole ring .
Basic: What spectroscopic and analytical techniques are essential for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.07–7.77 ppm for fluorophenyl groups) and ester ethyl groups (δ 1.44 ppm, triplet). C NMR confirms carbonyl (δ ~160–170 ppm) and isoxazole ring carbons .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 318.0822 for CHFNO) .
- IR Spectroscopy : Detects C=O stretching (~1740 cm) and C-F vibrations (~1220 cm) .
Advanced: What methodologies optimize crystal structure refinement for isoxazole derivatives?
- Use SHELX programs for small-molecule refinement: SHELXL refines anisotropic displacement parameters, while SHELXS solves phases via direct methods.
- Validate hydrogen bonding and ring puckering with WinGX/ORTEP , which visualizes thermal ellipsoids and calculates torsion angles.
- Address twinning or disorder by applying restraints to bond lengths and angles during refinement .
Basic: What physicochemical properties influence the reactivity of this compound?
- Boiling Point : 413.3±40.0°C (experimental), indicating thermal stability .
- Hydrogen Bond Acceptors : 5 atoms, enabling interactions with biological targets or solvents.
- Topological Polar Surface Area (TPSA) : 61.6 Å, predictive of membrane permeability in drug discovery .
Advanced: How can computational chemistry predict ring puckering in isoxazole-containing crystals?
- Apply the Cremer-Pople puckering parameters to quantify out-of-plane displacements.
- Use Gaussian or ORCA software for DFT calculations, optimizing ring geometry at the B3LYP/6-311+G(d,p) level.
- Compare computed puckering amplitudes (e.g., , ) with X-ray data to validate conformational models .
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can continuous flow systems enhance the synthesis of isoxazole derivatives?
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
